3-Bromo-2-(chloromethyl)-6-fluoropyridine
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Overview
Description
3-Bromo-2-(chloromethyl)-6-fluoropyridine is a halogenated pyridine derivative. Pyridine derivatives are widely used in various fields of chemistry due to their unique chemical properties. The presence of bromine, chlorine, and fluorine atoms in the compound makes it highly reactive and suitable for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(chloromethyl)-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-(chloromethyl)-6-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(chloromethyl)-6-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
3-Bromo-2-(chloromethyl)-6-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(chloromethyl)-6-fluoropyridine involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, affecting their function. For example, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(chloromethyl)-6-fluoropyridine
- 3-Bromo-2-(chloromethyl)-5-fluoropyridine
- 3-Bromo-2-(chloromethyl)-6-chloropyridine
Uniqueness
3-Bromo-2-(chloromethyl)-6-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for synthesizing specialized compounds. The presence of fluorine enhances the compound’s stability and lipophilicity, which can be advantageous in drug design and material science .
Properties
IUPAC Name |
3-bromo-2-(chloromethyl)-6-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQFWDXIBLXTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CCl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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